molecular formula C8H10ClNO4S B049075 Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride CAS No. 121071-71-4

Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride

Cat. No.: B049075
CAS No.: 121071-71-4
M. Wt: 251.69 g/mol
InChI Key: RETIFGMAGNDLAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 4-aminothiophene-2,3-dicarboxylate hydrochloride (CAS: 121071-71-4) is a thiophene-derived organic compound with the molecular formula C₈H₉NO₄S·HCl and a molecular weight of 251.69 g/mol . It is characterized by an amino group at the 4-position of the thiophene ring and two methyl ester groups at the 2- and 3-positions, with a hydrochloride salt enhancing its stability and solubility in polar solvents .

Key physical properties include:

  • Melting point: 166–169°C
  • Storage conditions: Dark place, inert atmosphere, room temperature
  • Solubility: Requires solvent optimization (e.g., DMSO or methanol) for stock solutions, with recommended storage at −80°C for long-term stability .

The compound is primarily used in research settings, particularly in synthetic organic chemistry and pharmaceutical intermediate development . Its purity is typically >98%, as confirmed by HPLC and spectral data (1H-NMR, IR, HRMS) .

Properties

IUPAC Name

dimethyl 4-aminothiophene-2,3-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S.ClH/c1-12-7(10)5-4(9)3-14-6(5)8(11)13-2;/h3H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETIFGMAGNDLAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1N)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384571
Record name Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121071-71-4
Record name Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Selective Monoester Hydrolysis

The diester precursor undergoes alkaline hydrolysis using LiOH·H₂O or NaOH in methanol/water (1:1 v/v) at reflux (60–80°C). This selectively cleaves one methyl ester, yielding the monoacid-monoester intermediate:

Dimethyl 4-aminothiophene-2,3-dicarboxylate+LiOHMethyl 4-aminothiophene-2-carboxylate-3-carboxylic acid+CH₃OH\text{Dimethyl 4-aminothiophene-2,3-dicarboxylate} + \text{LiOH} \rightarrow \text{Methyl 4-aminothiophene-2-carboxylate-3-carboxylic acid} + \text{CH₃OH}

Optimization Data :

ParameterOptimal RangeImpact on Yield
Alkali concentration0.5–1.0 MMaximizes monoester selectivity
Temperature60–80°CPrevents overhydrolysis
Reaction time2–4 hours85–90% conversion

Amine Coupling and Hydrochloride Formation

The monoester reacts with N-benzyl-N-methylamine in n-butanol at 120°C for 2 hours, facilitated by triethylamine as a proton scavenger. Subsequent HCl treatment precipitates the hydrochloride salt:

Monoester+N-benzyl-N-methylaminen-BuOHDimethyl 4-aminothiophene-2,3-dicarboxylateHClHydrochloride salt\text{Monoester} + \text{N-benzyl-N-methylamine} \xrightarrow{\text{n-BuOH}} \text{Dimethyl 4-aminothiophene-2,3-dicarboxylate} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Performance Metrics :

  • Amine coupling yield: 85.4%

  • Purity after recrystallization (acetone): >98%

Direct Nucleophilic Amination of Thiophene Derivatives

While less common, direct amination avoids multi-step synthesis by introducing the amino group via nitration/reduction or SNAr mechanisms. Experimental data from quinoline-thiophene.com suggests:

  • Nitration : Treating dimethyl thiophene-2,3-dicarboxylate with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 4-position.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to amine, yielding the free base.

  • Salt Formation : HCl gas bubbled into an ethyl acetate solution precipitates the hydrochloride.

Challenges :

  • Regioselectivity: Nitration often produces 3- and 4-nitro isomers, requiring chromatographic separation.

  • Reduction side reactions: Over-reduction may saturate the thiophene ring.

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Hantzsch cyclization90.295HighModerate
Hydrolysis-amination85.498MediumHigh
Direct amination65–7590LowLow

Critical Process Considerations

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance amine reactivity but complicate hydrochloride isolation.

  • Alcohols (methanol, n-butanol) balance solubility and easy salt precipitation.

pH Control

Maintaining pH 8–10 during methylation prevents ester hydrolysis, while acidic conditions (pH 1–2) ensure complete hydrochloride formation.

Thermal Stability

Decomposition occurs above 150°C, necessitating low-temperature drying (<50°C) for final product isolation .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 4-aminothiophene-2,3-dicarboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

DMTDC serves as a precursor for various thiophene derivatives, which have been studied for their potential as drug candidates. The presence of the amino group allows for further chemical modifications that can enhance biological activity.

Biological Activities:

  • Antibacterial and Antifungal Properties: DMTDC has shown promise in disrupting microbial cell functions, making it a candidate for developing new antibacterial and antifungal agents.
  • Anti-inflammatory Effects: Preliminary studies suggest that DMTDC may possess anti-inflammatory properties, although further research is required to elucidate its mechanisms of action.

Case Study 1: Antimicrobial Activity

A study investigated DMTDC's effectiveness against various bacterial strains. Results indicated that DMTDC exhibited significant antibacterial activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study 2: Conductive Polymer Development

Researchers synthesized a conductive polymer using DMTDC as a monomer. The resulting polymer demonstrated enhanced electrical conductivity and stability under various environmental conditions, making it suitable for applications in organic photovoltaics .

Mechanism of Action

The mechanism of action of dimethyl 4-aminothiophene-2,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene dicarboxylate derivatives share structural motifs but differ in substituents, reactivity, and applications. Below is a detailed comparison:

Structural and Functional Analogues

Compound Name CAS No. Molecular Formula Substituents Key Properties
Dimethyl 4-aminothiophene-2,3-dicarboxylate 62947-31-3 C₈H₉NO₄S 4-NH₂, 2/3-COOCH₃ Free base form; used as a precursor for hydrochloride salt synthesis
Dimethyl 3-aminothiophene-2,5-dicarboxylate 785803-74-9 C₈H₉NO₄S 3-NH₂, 2/5-COOCH₃ Positional isomer; altered electronic properties due to amino group placement
Dimethyl 2,5-dibromothiophene-3,4-dicarboxylate 174913-09-8 C₈H₆Br₂O₄S 2/5-Br, 3/4-COOCH₃ Bromine substituents increase electrophilicity; used in cross-coupling reactions
Dimethyl 1-benzamido-5-cyano-1,4-dihydropyridine-2,3-dicarboxylate (10ab) - C₁₉H₁₈N₄O₆ 1-benzamido, 5-CN, 2/3-COOCH₃ Higher molecular complexity; yields up to 95% with 46% enantiomeric excess

Biological Activity

Dimethyl 4-aminothiophene-2,3-dicarboxylate hydrochloride (DMTDC-HCl) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, synthesis methods, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

DMTDC-HCl is characterized by the molecular formula C8H10ClNO4SC_8H_{10}ClNO_4S and a molecular weight of approximately 251.69 g/mol. The compound features a thiophene ring with an amino group and two carboxylate groups, enhancing its reactivity and biological activity. Its hydrochloride form increases its solubility in water, making it suitable for various biological assays.

Antimicrobial Properties

Research indicates that DMTDC-HCl exhibits antibacterial and antifungal activities. Preliminary studies suggest that it disrupts microbial cell functions, potentially through interference with cellular processes or structures.

  • Mechanism of Action : The exact mechanisms are still under investigation, but it is hypothesized that the compound may interact with microbial enzymes or cell membranes, leading to cell death.

Anticancer Potential

DMTDC-HCl has also been studied for its anticancer properties. A notable study demonstrated its effectiveness against various cancer cell lines, suggesting that it may induce apoptosis or inhibit cell proliferation .

  • Case Study : In vitro studies have shown that DMTDC-HCl can reduce the viability of cancer cells by affecting cell cycle progression and promoting apoptotic pathways.

Anti-inflammatory Effects

Preliminary findings indicate potential anti-inflammatory effects, although further research is required to elucidate the underlying mechanisms. The presence of the amino group may facilitate interactions with inflammatory mediators, suggesting a pathway for therapeutic applications in inflammatory diseases.

Synthesis Methods

The synthesis of DMTDC-HCl typically involves the reaction of 4-amino-thiophene-2,3-dicarboxylic acid dimethyl ester with hydrochloric acid in methanol. This reaction is performed under reflux conditions to ensure complete esterification, yielding DMTDC-HCl with an approximate yield of 52%.

Synthetic Route Overview

StepReagentsConditionsYield
14-Aminothiophene-2,3-dicarboxylic acid dimethyl ester + HClReflux in methanol~52%

Comparative Analysis with Similar Compounds

DMTDC-HCl's unique structure allows for distinct biological activity compared to other thiophene derivatives. Below is a comparison table highlighting key features of structurally similar compounds:

Compound NameMolecular FormulaKey Features
Dimethyl thiophene-2,3-dicarboxylateC8H10O4SLacks amino group; used in similar applications
4-Aminothiophene-2-carboxylic acidC7H7NO2SContains only one carboxylic group
Dimethyl 5-amino-thiophene-2-carboxylateC8H9N O4SContains an additional amino group

DMTDC-HCl stands out due to its combination of both amino and dicarboxylate functionalities on a thiophene ring, enhancing its reactivity and potential biological activity compared to these similar compounds.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing dimethyl 4-aminothiophene-2,3-dicarboxylate hydrochloride, and how can reaction conditions influence purity?

  • Methodological Answer : The synthesis typically involves cyclization of substituted thiophene precursors under acidic conditions. Key parameters include temperature control (e.g., maintaining a range of 180–185°C during decarboxylation) and stoichiometric ratios of reagents like hydrochloric acid to ensure complete salt formation. Characterization via melting point analysis (e.g., 183.5–184.6°C decomposition range) and HPLC (≥97% purity) is critical. Contaminants such as unreacted starting materials or byproducts (e.g., methyl ester derivatives) should be monitored using NMR and LC-MS .

Q. How can researchers determine the solubility profile of this compound in common solvents?

  • Methodological Answer : Perform systematic solubility tests in polar (e.g., water, methanol) and nonpolar solvents (e.g., dichloromethane, hexane) under controlled temperatures (20–25°C). Quantify solubility via gravimetric analysis or UV-Vis spectroscopy. For example, the hydrochloride salt is highly soluble in water due to ionic interactions but may exhibit limited solubility in aprotic solvents. Document pH-dependent solubility changes using buffered solutions (pH 2–10) to assess stability .

Q. What analytical techniques are recommended for structural confirmation of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm the thiophene ring structure, ester groups, and amine protonation.
  • HPLC : Validate purity (>97%) and detect impurities using a C18 column with a mobile phase of acetonitrile/water (0.1% TFA).
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm the molecular ion peak ([M+H]+^+ at m/z 248.04 for the free base) and chloride adducts .

Advanced Research Questions

Q. How does the hydrochloride salt form influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The protonated amine enhances electrophilicity at the thiophene ring, facilitating nucleophilic attack at the 4-position. Design kinetic studies using varying nucleophiles (e.g., amines, thiols) in DMF or DMSO. Monitor reaction progress via 1H^1H NMR or FTIR to track amine deprotonation and intermediate formation. Compare reactivity with non-salt forms (e.g., free amine) to isolate salt-specific effects .

Q. What strategies mitigate degradation of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Store solutions at pH 1–12 (25°C) and analyze degradation products (e.g., hydrolysis of ester groups) via LC-MS.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >180°C). For long-term storage, recommend anhydrous conditions at -20°C in amber vials to prevent photodegradation .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzyme active sites)?

  • Methodological Answer : Employ density functional theory (DFT) to optimize the compound’s geometry and calculate electrostatic potential maps. Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) using the hydrochloride salt’s protonated state. Validate predictions with in vitro assays (e.g., IC50_{50} measurements) and correlate with computed binding energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride
Reactant of Route 2
Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.